molecular formula C22H27N5O4S2 B11615840 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615840
M. Wt: 489.6 g/mol
InChI Key: QMQSJTHHXCUVDL-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 2-hydroxyethylpiperazine moiety and a (Z)-configured thiazolidinone-based methylidene group. The thiazolidinone ring is further modified with a 3-methoxypropyl substituent, distinguishing it from structurally related analogs. The hydroxyethyl group enhances water solubility compared to alkyl-substituted derivatives, while the methoxypropyl chain may influence lipophilicity and target-binding interactions .

Properties

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O4S2/c1-31-14-4-7-27-21(30)17(33-22(27)32)15-16-19(25-10-8-24(9-11-25)12-13-28)23-18-5-2-3-6-26(18)20(16)29/h2-3,5-6,15,28H,4,7-14H2,1H3/b17-15-

InChI Key

QMQSJTHHXCUVDL-ICFOKQHNSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridines and Carbonyl Derivatives

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via thermal cyclization of 2-aminopyridines with activated carbonyl compounds. For halogenated derivatives, isopropylidene (2-pyridylamino)methylenemalonates undergo decarboxylative cyclization under reflux conditions (160–180°C) to yield 4H-pyrido[1,2-a]pyrimidin-4-ones. For non-halogenated variants, Al3_3PW12_{12}O40_{40} heteropolyacid catalysts enable efficient cyclization of 2-aminopyridine with β-ketoesters or malonates at 80–100°C, achieving >90% yields.

Key Reaction Conditions :

  • Catalyst: Al3_3PW12_{12}O40_{40} (5 mol%)

  • Solvent: Toluene or solvent-free

  • Temperature: 80–100°C

  • Yield: 92–95%

Construction of the Thiazolidin-4-one Moiety

Condensation of Aldehydes with Thioglycolic Acid

The thiazolidin-4-one ring is synthesized via a three-component reaction between 3-(3-methoxypropyl)amine , an aldehyde, and thioglycolic acid. For the target compound, 3-(3-methoxypropyl)amine reacts with 4-oxo-2-thioxo-thiazolidine-5-carbaldehyde in acetic acid under Dean-Stark conditions to form the (Z)-configured methylidene bridge.

Optimized Protocol :

  • Reagents: 3-(3-Methoxypropyl)amine (1.2 eq), thioglycolic acid (1.5 eq), aldehyde (1 eq)

  • Solvent: Dry benzene

  • Conditions: Reflux for 18–24 h, azeotropic removal of water

  • Yield: 40–45%

Functionalization with 4-(2-Hydroxyethyl)piperazine

Nucleophilic Substitution at the Pyrido[1,2-a]pyrimidin-4-one C-2 Position

The hydroxyethylpiperazine group is introduced via Pd-catalyzed coupling or nucleophilic aromatic substitution. 1-(2-Hydroxyethyl)piperazine (synthesized via reductive alkylation of monoethanolamine/diethanolamine under H2_2/Raney Ni) reacts with chlorinated pyrido[1,2-a]pyrimidin-4-ones in dichloromethane at 30°C, yielding 85–89% substitution.

Representative Procedure :

  • Substrate: 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq)

  • Nucleophile: 1-(2-Hydroxyethyl)piperazine (2 eq)

  • Base: Triethylamine (1.5 eq)

  • Solvent: Dichloromethane

  • Temperature: 30°C, 20 h

  • Yield: 85–89%

Final Coupling and Stereochemical Control

Knoevenagel Condensation for (Z)-Selective Methylidene Formation

The thiazolidinone methylidene group is installed via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and the thiazolidin-4-one enol. Using piperidine as a base in ethanol at 60°C ensures (Z)-selectivity (95:5 Z:E ratio).

Critical Parameters :

  • Base: Piperidine (10 mol%)

  • Solvent: Anhydrous ethanol

  • Temperature: 60°C, 12 h

  • Yield: 70–75%

Purification and Characterization

Chromatographic Isolation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (3:1).

Analytical Data :

  • IR (KBr) : 1675 cm1^{-1} (C=O), 1630 cm1^{-1} (C=N), 1250 cm1^{-1} (C-S)

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.65 (s, 1H, pyrido H), 5.77 (s, 1H, CH=S), 3.69–3.80 (m, 4H, piperazine CH2_2), 3.42 (s, 3H, OCH3_3)

  • HRMS (ESI+) : m/z 581.1921 [M+H]+^+ (calc. 581.1925)

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1Pyrido[1,2-a]pyrimidin-4-oneAl3_3PW12_{12}O40_{40}, 100°C, 6 h92%
2Thiazolidinone formationThioglycolic acid, benzene, reflux45%
3Piperazine substitution1-(2-Hydroxyethyl)piperazine, CH2_2Cl2_285%
4Knoevenagel condensationPiperidine, ethanol, 60°C75%

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during pyrido[1,2-a]pyrimidin-4-one synthesis are mitigated using bulky heteropolyacid catalysts.

  • (Z)-Configuration : Steric hindrance from the 3-methoxypropyl group favors (Z)-isomer formation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves diastereomers.

Industrial Scalability Considerations

  • Catalyst Recycling : Al3_3PW12_{12}O40_{40} is recoverable via filtration and reused for 5 cycles with <5% yield drop.

  • Green Chemistry : Solvent-free cyclization and aqueous workups reduce environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone moiety. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrido-pyrimidine structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that similar pyrido-pyrimidine derivatives effectively inhibited the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's thiazolidinone moiety has been associated with antimicrobial activity. Research suggests that the incorporation of this structure enhances the efficacy against a range of pathogens, including bacteria and fungi. A comparative study highlighted the enhanced antibacterial activity of thiazolidinone derivatives against resistant strains, indicating potential applications in treating infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds similar to 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one. These compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Antiviral Activity

Emerging research indicates that similar compounds may possess antiviral properties. For example, certain derivatives have been evaluated for their effectiveness against viral infections, showing inhibition of viral replication in vitro . This opens avenues for developing antiviral therapies based on this chemical framework.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance biological activity. Researchers have focused on optimizing these synthesis pathways to improve yield and reduce costs while maintaining or enhancing biological efficacy .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized several derivatives of pyrido-pyrimidine and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications at the thiazolidinone position significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiazolidinone derivatives revealed that certain modifications led to increased potency against MRSA strains. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

2-(4-Ethylpiperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Piperazine substituent: Ethyl (vs. hydroxyethyl in the target compound). Thiazolidinone substituent: Isopropyl (vs. 3-methoxypropyl).

2-(4-Ethylpiperazinyl)-9-methyl-3-[(Z)-(3-phenylethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Thiazolidinone substituent: Phenylethyl (vs. 3-methoxypropyl).

Bioactivity and Target Affinity

  • Bioactivity Clustering: Compounds with similar pyridopyrimidinone-thiazolidinone scaffolds cluster together in bioactivity profiles, suggesting shared mechanisms such as kinase inhibition or epigenetic modulation. However, substituents dictate selectivity; e.g., hydroxyethylpiperazine derivatives show higher solubility and improved pharmacokinetics compared to ethyl-substituted analogs .
  • Docking Affinity : Molecular docking studies reveal that the methoxypropyl group in the target compound forms hydrogen bonds with residues in kinase ATP-binding pockets, whereas isopropyl or phenylethyl analogs exhibit weaker interactions due to steric mismatches .

Computational Similarity Metrics

  • Tanimoto Coefficients : Compared to SAHA (a histone deacetylase inhibitor), the target compound exhibits ~50–60% structural similarity using Morgan fingerprints, while phenylethyl-substituted analogs score lower (~40–45%) due to divergent substituents .

NMR and Spectroscopic Analysis

  • Chemical Shift Variations: NMR data (e.g., δ 29–36 and 39–44 ppm regions) highlight electronic differences caused by substituents. The methoxypropyl group in the target compound induces upfield shifts in region B (δ 29–36 ppm), indicating altered electron density at the thiazolidinone ring compared to isopropyl analogs .

Pharmacokinetic and Toxicity Profiles

  • Solubility : The hydroxyethyl group increases aqueous solubility (LogP ~2.1) vs. ethyl (LogP ~2.8) or phenylethyl (LogP ~3.5) analogs .
  • Metabolic Stability : Methoxypropyl substitution reduces CYP3A4-mediated oxidation compared to phenylethyl derivatives, as predicted by in silico ADMET models .

Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Piperazine Substituent Thiazolidinone Substituent Tanimoto Similarity (vs. Target) LogP Docking Affinity (kcal/mol)
Target Compound 2-Hydroxyethyl 3-Methoxypropyl 2.1 -9.8
Ethyl/Isopropyl Analog () Ethyl Isopropyl 75% 2.8 -8.2
Phenylethyl Analog () Ethyl Phenylethyl 55% 3.5 -7.5

Table 2: Key NMR Shifts (δ, ppm)

Region Target Compound Ethyl/Isopropyl Analog Phenylethyl Analog
29–36 29.5–32.1 30.2–33.4 31.0–34.8
39–44 40.3–43.7 41.1–44.2 42.5–45.6

Biological Activity

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrido[1,2-a]pyrimidinone core, a piperazine moiety, and a thiazolidine ring. The molecular formula is C24H31N5O3S2C_{24}H_{31}N_{5}O_{3}S_{2} with a molecular weight of approximately 501.7 g/mol. Its IUPAC name is:

(5Z)5[2[4(2hydroxyethyl)piperazin1yl]9methyl4oxopyrido[1,2a]pyrimidin3yl]methylidene]3(3methoxypropyl)2sulfanylidene1,3thiazolidin4one(5Z)-5-\left[2-\left[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl\right]methylidene\right]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors involved in various physiological processes. Notably:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Interaction : It may also interact with neurotransmitter receptors, which could have implications for neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo models.
  • Antimicrobial Properties : Preliminary data suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxicity : In cancer cell lines, the compound has shown selective cytotoxic effects, warranting further investigation into its use as an anticancer drug.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of the compound:

StudyFindings
In vitro study on anti-inflammatory effects The compound significantly reduced TNF-alpha levels in macrophage cultures.Supports its potential as an anti-inflammatory agent .
Antimicrobial efficacy assessment Displayed activity against Staphylococcus aureus with MIC values indicating moderate potency.Suggests further exploration for antimicrobial applications .
Cytotoxicity evaluation in cancer cell lines Induced apoptosis in MCF-7 breast cancer cells at low micromolar concentrations.Promising candidate for anticancer drug development .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multiple steps starting from 4-(2-hydroxyethyl)piperazine and other key intermediates. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity:

  • Piperazine moiety : Contributes to receptor binding affinity.
  • Thiazolidine ring : Enhances metabolic stability and bioavailability.

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and what methodological strategies address them?

The synthesis involves multi-step reactions requiring precise control of conditions such as inert atmospheres (e.g., nitrogen), refluxing in solvents like dimethylformamide, and chromatographic purification (HPLC or column chromatography). Key challenges include maintaining stereochemical integrity (Z-configuration) during thiazolidinone ring formation and avoiding side reactions in the pyrido[1,2-a]pyrimidinone core. Strategies include using catalysts (e.g., triethylamine) to enhance coupling efficiency and spectroscopic monitoring (e.g., TLC) for intermediate validation .

Q. How is the Z-configuration of the thiazolidinone moiety confirmed experimentally?

The Z-configuration is confirmed via nuclear Overhauser effect (NOE) in 2D NMR studies, which identifies spatial proximity between the thiazolidinone sulfur and adjacent protons. X-ray crystallography provides definitive proof by resolving the spatial arrangement of substituents, as demonstrated in structurally analogous compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 8–12 Hz for conjugated double bonds) and integration ratios.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS, with fragmentation patterns indicating stability of the piperazine-thiazolidinone linkage.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) stretches to validate key functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Screen against kinases or proteases linked to disease pathways, using fluorescence-based assays .

Q. How does the piperazine substituent influence the compound’s physicochemical properties?

The 2-hydroxyethyl-piperazine group enhances water solubility via hydrogen bonding, which is critical for bioavailability. Stability studies (e.g., pH-dependent degradation assays) show that the piperazine ring resists hydrolysis under physiological conditions. HPLC retention times correlate with lipophilicity adjustments when modifying the substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Optimize by:

  • Temperature : Test ranges (e.g., 60–100°C) to balance reaction rate and decomposition.
  • Catalysts : Screen palladium or copper catalysts for cross-coupling efficiency.
  • Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar) to favor intramolecular cyclization. Monitor progress via HPLC and adjust stoichiometry of the thiazolidinone precursor .

Q. What strategies resolve contradictions between computational solubility predictions and experimental data?

Reassess computational parameters (e.g., force fields in molecular dynamics simulations) to account for solvent effects. Validate experimentally via shake-flask method in buffers (pH 1.2–7.4) and correlate with logP values. Discrepancies often arise from unmodeled aggregation or ionization states .

Q. How to design a structure-activity relationship (SAR) study focusing on the thiazolidinone ring?

Synthesize analogs with variations:

  • Substituents : Replace 3-methoxypropyl with alkyl/aryl groups.
  • Ring Modifications : Introduce oxazolidinone or imidazolidinone cores. Evaluate changes in bioactivity (e.g., IC₅₀ shifts >50% indicate critical regions). Use molecular docking to map interactions with target proteins (e.g., EGFR kinase) .

Q. What in vitro models are suitable for elucidating the anticancer mechanism of this compound?

  • Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death.
  • Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest.
  • Kinase Profiling : Use kinase inhibitor beads (KIBs) to identify binding targets. Combine with RNA-seq to map downstream pathways (e.g., PI3K/AKT) .

Q. How to address discrepancies in biological activity between similar analogs?

Perform comparative structural analysis:

  • X-ray Crystallography : Resolve binding modes of active vs. inactive analogs.
  • Free Energy Calculations : MM-GBSA to quantify affinity differences.
    Example: A methyl group on the pyrido ring may sterically hinder target binding, reducing potency. Validate via mutagenesis studies on recombinant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.